molecular formula C5H9NO3 B019544 Methyl 2-acetamidoacetate CAS No. 1117-77-7

Methyl 2-acetamidoacetate

Cat. No.: B019544
CAS No.: 1117-77-7
M. Wt: 131.13 g/mol
InChI Key: RFNODQARGNZURK-UHFFFAOYSA-N
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Description

Methyl 2-acetamidoacetate: is an organic compound with the molecular formula C₅H₉NO₃. It is a derivative of acetamidoacetic acid and is commonly used as an intermediate in organic synthesis. This compound is of significant interest due to its structural similarity to functional groups present in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Methyl 2-acetamidopropionate: Methyl 2-acetamidoacetate can be synthesized by reacting methyl 2-acetamidopropionate with suitable reagents under controlled conditions.

    Cyanoacetylation of Amines: Another method involves the cyanoacetylation of amines, where methyl cyanoacetate is treated with various substituted aryl or heteryl amines without solvent at room temperature.

Industrial Production Methods:

    Peroxide Method: this compound can be produced industrially by reacting this compound with an appropriate amount of peroxide to form this compound peroxide.

Chemical Reactions Analysis

Types of Reactions:

    Michael Addition: Methyl 2-acetamidoacetate undergoes Michael addition reactions, particularly with thiolates.

    Cycloaddition Reactions: It can also participate in [2+2] cycloaddition reactions with ketene diethyl acetal to form cyclobutane cores.

Common Reagents and Conditions:

    Thiolates: Used in Michael addition reactions.

    Ketene Diethyl Acetal: Used in cycloaddition reactions.

Major Products:

    Thiol-Michael Addition Products: These are formed when this compound reacts with thiolates.

    Cyclobutane Derivatives: Formed from cycloaddition reactions with ketene diethyl acetal.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 2-acetamidoacetate is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine:

    Anti-inflammatory Agent: It exhibits anti-inflammatory properties and is effective against lipopolysaccharide-induced nitric oxide production.

Industry:

    Polymer Synthesis: this compound can form thermosensitive copolymers with methyl acrylate.

Comparison with Similar Compounds

    Methyl 2-acetamidoacrylate: This compound is structurally similar and also participates in Michael addition reactions.

    N-acetylalanine Methyl Ester: Another similar compound used in organic synthesis.

Uniqueness: Methyl 2-acetamidoacetate is unique due to its specific reactivity in Michael addition and cycloaddition reactions, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

methyl 2-acetamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-4(7)6-3-5(8)9-2/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNODQARGNZURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333754
Record name Methyl acetylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-77-7
Record name N-Acetylglycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl acetylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-acetamidoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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